Naxagolide Hydrochloride

Description

Historical Context and Discovery of Naxagolide (B1663137) Hydrochloride

Naxagolide, a naphthoxazine derivative, was first described in the scientific literature in 1984. wikipedia.org It was developed by the pharmaceutical company Merck & Co. during the 1980s and 1990s. wikipedia.org The primary focus of its development was as a potential treatment for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons. wikipedia.orgneurology.org

As a potent dopamine (B1211576) D2 and D3 receptor agonist, naxagolide was investigated for its ability to mimic the effects of dopamine and thereby alleviate the motor symptoms of Parkinson's disease. wikipedia.orgneurology.org The compound progressed to Phase 2 clinical trials for this indication. wikipedia.org Despite initial promise, the development of naxagolide for Parkinson's disease was ultimately discontinued. wikipedia.orgncats.io The reasons cited for its discontinuation were inadequate effectiveness and/or issues with toxicity. wikipedia.org

While it never reached the market as a therapeutic agent, a radiolabeled form of naxagolide, [11C]-(+)-PHNO, has found a valuable application in neuroscience research as a radiotracer for positron emission tomography (PET) imaging. ontosight.aincats.io This allows for the visualization and quantification of dopamine D2 and D3 receptors in the living brain, aiding in the study of neurological and psychiatric conditions where these receptors are implicated. ontosight.aincats.io

Nomenclature and Synonyms in Scientific Literature

Naxagolide hydrochloride is referred to by a variety of names and codes in scientific and clinical research. This can sometimes lead to confusion, so a clear understanding of its nomenclature is essential.

"Naxagolide" is the International Nonproprietary Name (INN) for the compound. wikipedia.org The INN system provides a unique and globally recognized name for each pharmaceutical substance.

The designation (+)-PHNO stands for (+)-4-Propyl-9-hydroxynaphthoxazine. ontosight.ainih.gov This name provides more specific chemical information about the molecule's structure. It is a widely used synonym in pharmacological and neuroscience research literature. ontosight.ainih.gov The "(+)" indicates the specific stereoisomer of the compound that is biologically active. ontosight.ai

During its development by Merck & Co., naxagolide was assigned the internal code MK-458. wikipedia.orgnih.gov This designation is frequently found in publications reporting on the clinical trials and preclinical studies conducted by the company. nih.govnih.gov

Another code used by Merck for naxagolide was L-647,339. wikipedia.orgpatsnap.com Similar to MK-458, this alphanumeric code was used to identify the compound during its research and development phase.

The name Dopazinol has also been used as a synonym for naxagolide. wikipedia.orgmedchemexpress.com

Data Tables

Table 1: Key Historical and Developmental Information for this compound

| Aspect | Details | References |

| First Described | 1984 | wikipedia.org |

| Developer | Merck & Co. | wikipedia.org |

| Primary Indication | Parkinson's Disease | wikipedia.org |

| Mechanism of Action | Dopamine D2 and D3 Receptor Agonist | wikipedia.org |

| Clinical Development | Reached Phase 2 Clinical Trials | wikipedia.org |

| Development Status | Discontinued | wikipedia.orgncats.io |

| Research Application | PET Imaging Radiotracer ([11C]-(+)-PHNO) | ontosight.aincats.io |

Table 2: Nomenclature and Synonyms for this compound

| Name/Synonym | Context of Use | References |

| Naxagolide (INN) | International Nonproprietary Name | wikipedia.org |

| (+)-PHNO | Scientific and pharmacological research | ontosight.ainih.gov |

| MK-458 | Merck & Co. internal development code | wikipedia.orgnih.gov |

| L-647,339 | Merck & Co. internal development code | wikipedia.orgpatsnap.com |

| Dopazinol | Synonym | wikipedia.orgmedchemexpress.com |

Classification within Chemical Compound Families: Naphtho[1,2-b]hodoodo.compatsnap.comoxazines

This compound is classified as a derivative of the Naphtho[1,2-b] hodoodo.compatsnap.comoxazine (B8389632) heterocyclic system. This chemical family is characterized by a core structure where a naphthalene (B1677914) ring is fused to a 1,4-oxazine ring. hodoodo.comguidechem.com The "naphtho" prefix indicates the presence of the naphthalene moiety, a bicyclic aromatic hydrocarbon. The "[1,2-b]" notation specifies the fusion pattern, indicating that the 'b' face (the 1,2-bond) of the naphthalene system is fused with the oxazine ring. The " hodoodo.compatsnap.comoxazine" part of the name describes the six-membered heterocyclic ring containing one oxygen atom and one nitrogen atom at positions 1 and 4, respectively.

The structure of naxagolide is a hydrogenated (hexahydro) version of this parent ring system, with specific stereochemistry denoted as (4aR,10bR), indicating the trans-fusion of the rings. hodoodo.com It is further substituted with a propyl group on the nitrogen atom (position 4) and a hydroxyl group on the naphthalene ring (position 9). hodoodo.comguidechem.com Compounds within the broader 1,2-oxazine and their benzo-fused derivative families are recognized for their presence in various bioactive natural products and their utility as intermediates in medicinal chemistry. mdpi.com The specific naphthoxazine scaffold of naxagolide is integral to its potent and selective interaction with dopamine receptors. wikipedia.orgguidechem.com

Table 2: Physicochemical Properties of this compound

| Property | Value/Description |

|---|---|

| Appearance | Solid powder hodoodo.com |

| Melting Point | 273-275°C (decomposes) chemicalbook.com |

| Solubility | Slightly soluble in DMSO and Methanol (sonication may be required) chemicalbook.comglpbio.com |

| Purity | Typically >95% or >98% depending on the supplier hodoodo.comlgcstandards.com |

Detailed Research Findings

Naxagolide is a potent agonist at dopamine D2 and D3 receptors. wikipedia.org Its hydrochloride salt was developed as a potential antiparkinsonian agent. guidechem.com In vitro binding assays using rat striatal membranes revealed that naxagolide inhibits the binding of [3H]apomorphine and [3H]spiperone with IC50 values of 23 nM and 55 nM, respectively. medchemexpress.com Further studies have delineated its high affinity for both D2 and D3 receptors, with some research indicating a degree of selectivity for the D3 subtype. wikipedia.org For instance, one report cites Ki values of 8.5 nM for the D2 receptor and 0.16 nM for the D3 receptor, suggesting a 50-fold selectivity for the D3 receptor. wikipedia.org

In animal models, naxagolide has demonstrated effects consistent with central dopaminergic activity. ebi.ac.uk Studies in rats with unilateral 6-hydroxydopamine lesions, a model for Parkinson's disease, showed that naxagolide induced dose-dependent contralateral turnings. ebi.ac.uk It has also been shown to produce stereotypy in rats and hypothermia in mice. medchemexpress.comebi.ac.uk As a radiotracer for PET imaging, [11C]-(+)-PHNO readily crosses the blood-brain barrier and shows an appropriate regional brain distribution for mapping dopamine D2 receptors, with a high signal-to-noise ratio. ncats.ioebi.ac.uk

Clinical investigations were conducted to evaluate a sustained-release formulation of naxagolide in patients with early Parkinson's disease. ebi.ac.uk A double-blind, placebo-controlled multicenter study found that the compound caused a significant decrease in most parkinsonian symptoms as assessed by clinical rating scales. ebi.ac.uk Another study investigated its use as an adjunctive therapy with carbidopa-levodopa in patients experiencing motor fluctuations. ebi.ac.uk However, development for this therapeutic use was ultimately discontinued. wikipedia.org

Table 3: Pharmacological Profile of Naxagolide

| Parameter | Details |

|---|---|

| Primary Targets | Dopamine D2 Receptor, Dopamine D3 Receptor wikipedia.orgncats.iopatsnap.com |

| Action | Agonist wikipedia.orgncats.iopatsnap.com |

| Binding Affinity (Ki) | D2 Receptor: 0.24 nM to 8.5 nM wikipedia.orgncats.io |

| D3 Receptor: 0.16 nM to 0.6 nM wikipedia.orgncats.io | |

| Other Receptor Interactions | Has also been shown to have high affinity for the D4 receptor and significant affinity for 5-HT1A and 5-HT7 receptors. patsnap.com |

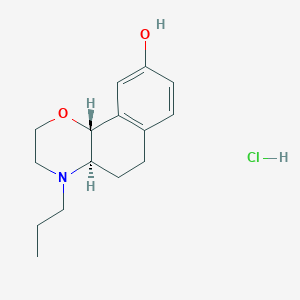

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEACMQMRLNNIL-CTHHTMFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCOC2C1CCC3=C2C=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60244221 | |

| Record name | Naxagolide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60244221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99705-65-4 | |

| Record name | Naxagolide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99705-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naxagolide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099705654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naxagolide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60244221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAXAGOLIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5KFJ9796W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Receptor Interactions of Naxagolide Hydrochloride

Agonistic Activity at Dopamine (B1211576) Receptors

Naxagolide (B1663137) hydrochloride, also known as (+)-PHNO, is a potent agonist that interacts with specific subtypes of dopamine receptors, namely the D₂ and D₃ receptors. ncats.iomedchemexpress.comebi.ac.uk Its activity at these sites has been a subject of significant research, particularly for its potential therapeutic applications and its use as a tool in neuroimaging. ncats.ioebi.ac.uk

Dopamine D₂ Receptor Agonism

Naxagolide demonstrates significant agonistic activity at the dopamine D₂ receptor. adooq.com It is recognized as a potent, direct-acting D₂ agonist. medchemexpress.comebi.ac.uk This interaction is characterized by its binding to high-affinity states of the receptor and its ability to displace other known radioligands.

Research has shown that naxagolide has a pronounced affinity for the high-affinity state of the D₂ receptor (D₂HIGH). ncats.io The radiolabeled form of naxagolide, [¹¹C]-(+)-PHNO, is utilized in Positron Emission Tomography (PET) studies specifically to image these D₂HIGH sites. ncats.ioebi.ac.uk In comparative studies using membrane preparations from rat striatum, ³H-PHNO (a tritiated form of naxagolide) exhibited higher affinity for dopamine receptors than the D₂/D₃ antagonist [³H]raclopride. ncats.io Further investigation in membranes from specific cerebellar lobules revealed that ³H-PHNO binds to both high- and low-affinity sites. ncats.io Additionally, in cells engineered to co-express human D₃ and D₂L receptors, naxagolide recognized a higher proportion of high-affinity binding sites, which suggests it may promote the formation of D₃-D₂L heterodimers. patsnap.com

Naxagolide's interaction with the D₂ receptor has been quantified through its ability to inhibit the binding of established radioligands. In vitro studies on rat striatal membranes demonstrated that naxagolide effectively inhibits the binding of both the agonist radioligand [³H]apomorphine and the antagonist radioligand [³H]spiperone. medchemexpress.com

| Radioligand | Tissue Source | IC₅₀ (nM) |

| [³H]apomorphine | Rat Striatal Membranes | 23 |

| [³H]spiperone | Rat Striatal Membranes | 55 |

| Data sourced from MedChemExpress. medchemexpress.com |

Naxagolide is characterized as a potent and selective D₂ receptor agonist. ncats.ioebi.ac.uk Pharmacological evaluations have confirmed that it acts as a very potent full agonist at D₂ receptors. ebi.ac.uk This potent activity is a key feature of its pharmacological profile. medchemexpress.comebi.ac.uk

Dopamine D₃ Receptor Agonism

In addition to its effects on the D₂ receptor, naxagolide is also an agonist at the dopamine D₃ receptor. ncats.iopatsnap.com Its interaction with this receptor subtype is a distinguishing feature of its molecular pharmacology.

Naxagolide exhibits a preferential selectivity for D₃ receptors over D₂ receptors. ncats.iopatsnap.com In vivo PET studies in nonhuman primates have documented that [¹¹C]-(+)-PHNO displays a relative selectivity for D₃ receptor sites compared to D₂HIGH sites. ncats.io This suggests that the signal obtained from [¹¹C]-(+)-PHNO imaging is enriched in its contribution from D₃ receptors when compared to conventional radioligands like [¹¹C]raclopride. ncats.io It has been suggested that the apparent D₃ selectivity of many D₂ agonists might be related to the D₃ receptor existing predominantly in a high-affinity state. ebi.ac.uk

D₃/D₂ Selectivity Ratios

Naxagolide demonstrates a higher affinity for the human dopamine D₃ receptor compared to the D₂L receptor. patsnap.com While specific selectivity ratios can vary depending on the experimental conditions, studies consistently show this preference. For instance, one report indicates Ki values of 0.6 nM for the D₃ receptor and 0.24 nM for the D₂ receptor, suggesting a nuanced interaction profile. ncats.io Another study highlights its preferential affinity for D₃ versus D₂ receptors, which has been a key factor in its use for PET imaging. patsnap.com The selectivity of naxagolide and other ligands for dopamine receptor subtypes is a critical area of research, as it allows for the development of more targeted therapeutic agents with potentially fewer side effects. researchgate.net

High-Affinity State Imaging

A significant application of naxagolide is in the field of neuroimaging. Specifically, its carbon-11 (B1219553) labeled form, [¹¹C]-(+)-PHNO, is utilized as a radiotracer for PET scans to visualize the high-affinity state of dopamine D₂ and D₃ receptors in the human brain. ncats.ioebi.ac.uk The high-affinity state of these receptors is the functional conformation that is actively involved in signaling. ebi.ac.ukebi.ac.uk Agonist radiotracers like [¹¹C]-(+)-PHNO are particularly valuable because they bind to these activated receptors, providing insights into the functional status of the dopamine system in various neuropsychiatric disorders. ebi.ac.ukgoogle.com In vivo studies in nonhuman primates have shown that the signal from [¹¹C]-(+)-PHNO is enriched in D₃ receptor contribution compared to traditional antagonist radioligands like [¹¹C]raclopride. ncats.io

Agonism at Other Dopamine Receptor Subtypes (D₄.₄)

Beyond D₂ and D₃ receptors, naxagolide also exhibits high affinity for the human D₄.₄ receptor subtype. patsnap.com The D₄ receptor is another member of the D₂-like family and is implicated in various neurological and psychiatric conditions. wikipedia.orgnih.gov Naxagolide acts as a full agonist at the D₄.₄ receptor with a potency that is comparable to its effects at D₃ and D₂L receptors. patsnap.com This interaction with the D₄.₄ subtype adds another layer to the pharmacological profile of naxagolide and should be taken into account when interpreting data from studies using this compound. patsnap.com

Activation of Dopamine D₃-D₂L Heterodimers

Dopamine receptors can form complexes with each other, known as heterodimers, which can alter their pharmacological and functional properties. mdpi.com Naxagolide has been shown to interact with and activate dopamine D₃-D₂L heterodimers. patsnap.com In binding assays using cells that co-express both D₃ and D₂L receptors, naxagolide recognized a higher proportion of high-affinity binding sites compared to a mixture of cells expressing each receptor individually. patsnap.com This suggests that naxagolide may promote the formation of these D₃-D₂L heterodimers. patsnap.com Furthermore, in cells co-expressing these receptors, naxagolide demonstrated higher efficacy in certain signaling pathways compared to cells expressing only the D₂L receptor. patsnap.com

G Protein-Coupled Receptor (GPCR) Interactions

Naxagolide, as an agonist at various dopamine and serotonin (B10506) receptors, exerts its effects through G protein-coupled receptors (GPCRs). patsnap.comwikipedia.org GPCRs are a large family of cell surface receptors that play a crucial role in cellular signaling. frontiersin.orgnih.gov When a ligand like naxagolide binds to a GPCR, it induces a conformational change in the receptor, leading to the activation of intracellular G proteins and subsequent signaling cascades. wikipedia.org

Adenylyl Cyclase Inhibition and Super-sensitization

Dopamine D₂-like receptors, including D₂, D₃, and D₄ subtypes, are typically coupled to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase. wikipedia.orgnih.gov This inhibition leads to a decrease in the intracellular levels of the second messenger cyclic AMP (cAMP). merckmillipore.com Naxagolide, by activating these receptors, can inhibit adenylyl cyclase activity. patsnap.com

Interestingly, prolonged activation of Gαi/o-coupled receptors can lead to a paradoxical adaptive response known as adenylyl cyclase super-sensitization or heterologous sensitization. nih.govnih.gov This phenomenon results in an enhanced responsiveness of adenylyl cyclase to stimulatory signals, leading to increased cAMP production. nih.gov Studies have shown that in cells co-expressing D₃ and D₂L receptors, naxagolide induced adenylyl cyclase super-sensitization with greater efficacy than in cells expressing only D₂L receptors. patsnap.com This suggests that the interaction of naxagolide with D₃-D₂L heterodimers may play a role in this adaptive response. patsnap.com

Data Tables

Table 1: Receptor Binding Affinities (Ki) of Naxagolide

| Receptor Subtype | Ki (nM) |

| Dopamine D₂ | 0.24 ncats.io |

| Dopamine D₃ | 0.6 ncats.io |

Table 2: Functional Activity of Naxagolide at Various Receptors

| Receptor | Functional Response | Potency |

| Dopamine D₂L | Full Agonist | Comparable to D₃ patsnap.com |

| Dopamine D₃ | Full Agonist | High patsnap.com |

| Dopamine D₄.₄ | Full Agonist | Comparable to D₃ and D₂L patsnap.com |

| Serotonin 5-HT₁A | Full Agonist | Comparable to D₃ and D₂L patsnap.com |

| Serotonin 5-HT₇ | Agonist | Less potent than at other receptors patsnap.com |

Receptor Binding Assays and Methodologies

Receptor binding assays are fundamental techniques used to characterize the interaction between a ligand, such as Naxagolide hydrochloride, and its target receptors. nih.gov These assays, typically conducted in vitro, measure key parameters like the affinity of the ligand for the receptor (equilibrium dissociation constant, Kd), the density of receptors in a given tissue (Bmax), and the ability of unlabeled compounds to displace a radiolabeled ligand. nih.gov Such methodologies are crucial in drug development for determining the selectivity and potency of a compound at its intended target. uni-regensburg.de The characterization of Naxagolide's binding profile has been accomplished through various radioligand binding experiments. nih.govgoogleapis.com

In vitro studies have demonstrated that this compound possesses distinct binding characteristics, particularly at dopamine D2 and D3 receptors. In membrane preparations from the rat striatum, the radiolabeled form of Naxagolide, ³H-PHNO, labels a single binding site. ncats.io When compared to the dopamine D3/D2 antagonist [³H]raclopride, ³H-PHNO shows a higher affinity for this site, although it has a lower maximal binding capacity (Bmax). ncats.io This binding is sensitive to inhibition by guanylyl-imidodiphosphate (Gpp(NH)p), a characteristic often indicative of agonist activity at G protein-coupled receptors. ncats.io

In cerebellar lobules 9 and 10 (CB L9,10), ³H-PHNO demonstrates significant specific binding with an even higher affinity than observed in striatal membranes. ncats.io Unlike in the striatum, the binding in these cerebellar membranes appears to involve two distinct sites: one with high affinity and another with low affinity. ncats.io Notably, the high-affinity binding site in the cerebellum was not sensitive to Gpp(NH)p. ncats.io

Radioligand binding studies utilize radioactively labeled compounds (radioligands) to quantify the interaction of ligands with specific receptors. Several key radioligands have been employed to elucidate the binding profile of Naxagolide.

[³H]raclopride : In comparative studies using rat striatum membranes, the binding of the D3/D2 antagonist [³H]raclopride was contrasted with that of ³H-PHNO (Naxagolide). ncats.io These experiments revealed that while both ligands bind to a single site, Naxagolide exhibits a higher affinity. ncats.io

³H-PHNO : As the radiolabeled form of Naxagolide itself, ³H-PHNO has been used to directly characterize its binding sites. In the rat striatum, its binding is sensitive to Gpp(NH)p, which supports its role as an agonist. ncats.io In cerebellar lobules 9 and 10, it binds to both high- and low-affinity sites. ncats.io

[³H]apomorphine and [³H]spiperone : Naxagolide has been shown to inhibit the binding of both the agonist [³H]apomorphine and the antagonist [³H]spiperone to rat striatal membranes, with IC50 values of 23 nM and 55 nM, respectively. medchemexpress.com Furthermore, in binding assays with membranes from cells co-expressing human D3 (hD3) and D2L (hD2L) receptors and labeled with [³H]Spiperone, Naxagolide recognized a higher proportion of high-affinity binding sites, suggesting it may promote the formation of hD3-hD2L heterodimers. patsnap.com

[³H]Nemonapride : Similar to studies with [³H]Spiperone, binding assays using [³H]Nemonapride on membranes from cells co-expressing hD3 and hD2L receptors showed that Naxagolide increased the proportion of high-affinity binding sites. patsnap.com This finding further supports the hypothesis that Naxagolide's activity may involve the promotion of D3-D2L receptor heterodimerization. patsnap.com

| Radioligand | Preparation | Key Finding | Citation |

|---|---|---|---|

| [³H]raclopride | Rat Striatum Membranes | Naxagolide (³H-PHNO) showed higher affinity compared to [³H]raclopride. | ncats.io |

| ³H-PHNO | Rat Striatum Membranes | Binding is sensitive to Gpp(NH)p, indicating agonist activity. | ncats.io |

| ³H-PHNO | Rat Cerebellum Lobules 9 & 10 | Binds to high- and low-affinity sites; higher affinity than in striatum. | ncats.io |

| [³H]apomorphine | Rat Striatum Membranes | Naxagolide inhibits binding with an IC50 of 23 nM. | medchemexpress.com |

| [³H]spiperone | Rat Striatum Membranes | Naxagolide inhibits binding with an IC50 of 55 nM. | medchemexpress.com |

| [³H]Nemonapride | Cell Membranes (co-expressing hD3 & hD2L) | Naxagolide promotes a high-affinity state, suggesting heterodimer formation. | patsnap.com |

The choice of tissue for membrane preparation is critical as receptor distribution and density vary throughout the central nervous system. For Naxagolide binding studies, membrane preparations have been derived from specific rat brain regions. ncats.io The rat striatum, a region rich in dopamine D2 receptors, is commonly used. ncats.io Additionally, specific lobules of the cerebellum, namely lobules 9 and 10, have been utilized to investigate Naxagolide's binding characteristics in an area with a different receptor profile. ncats.io Studies have also utilized membranes from cultured cells engineered to express specific human dopamine receptor subtypes, such as D2L and D3 receptors. patsnap.com

Stereoisomerism and Agonistic Activity

Stereoisomerism, the phenomenon where molecules have the same chemical formula but different three-dimensional arrangements of atoms, plays a critical role in the pharmacological activity of Naxagolide. The binding of Naxagolide is highly stereospecific, consistent with selective and specific interactions at dopamine D2 receptors. ebi.ac.ukebi.ac.uk

Pharmacological evaluations have revealed that different stereoisomers of related compounds possess varied activity profiles. For instance, the (-)-enantiomer of a closely related naphthoxazine derivative is a very potent full agonist at dopamine D2 receptors while acting as a partial agonist at dopamine D3 receptors. ebi.ac.uk In contrast, the cis-analogue, another stereoisomer, displayed the same profile but with lower potency. ebi.ac.uk This demonstrates that specific spatial configurations are required for optimal receptor activation. The enantiomer of Naxagolide, known as ent-Naxagolide, is also recognized as a dopamine D2-receptor agonist. medchemexpress.com The differential activity between enantiomers underscores the importance of stereochemistry in the agonistic function of Naxagolide and its analogues. nih.govnih.gov

| Isomer | Receptor | Observed Activity | Citation |

|---|---|---|---|

| (-)-Enantiomer | Dopamine D2 | Potent full agonist | ebi.ac.uk |

| (-)-Enantiomer | Dopamine D3 | Partial agonist | ebi.ac.uk |

| (+/-)-cis-Analogue | Dopamine D2/D3 | Same profile as (-)-enantiomer but with lower potency | ebi.ac.uk |

| ent-Naxagolide | Dopamine D2 | Agonist | medchemexpress.com |

Preclinical Research and Mechanistic Investigations of Naxagolide Hydrochloride

In Vitro Studies on Cellular Models

In vitro studies are crucial for elucidating the direct molecular interactions of a compound. news-medical.net For Naxagolide (B1663137), these have focused on its effects on key signaling pathways and its affinity for various receptors.

Naxagolide has been classified as a D-2 dopamine (B1211576) receptor agonist. ebi.ac.uk A key characteristic of D-2 receptor activation is the inhibition of adenylyl cyclase activity, which leads to a decrease in the intracellular production of cyclic adenosine (B11128) monophosphate (cAMP). In vitro studies using carp (B13450389) retina demonstrated that Naxagolide failed to stimulate adenylyl cyclase, a finding consistent with its classification as a D-2 agonist. ebi.ac.uk This inhibitory action on the adenylyl cyclase pathway is a fundamental aspect of its mechanism of action at the cellular level.

The potency and selectivity of Naxagolide have been determined through radioligand binding assays, which measure the affinity of the compound for specific receptor subtypes. In vitro experiments on rat striatal membranes showed that Naxagolide inhibits the binding of known dopamine receptor ligands. medchemexpress.com Specifically, it demonstrated a high affinity for both D2 and D3 dopamine receptors. ncats.io Positron Emission Tomography (PET) studies in nonhuman primates have further suggested that Naxagolide exhibits a relative selectivity for D3 receptors over the high-affinity state of D2 receptors (D2HIGH). ncats.io

Table 1: In Vitro Receptor Binding Profile of Naxagolide

| Ligand Displaced | Preparation | Potency (IC₅₀/Ki) |

|---|---|---|

| [³H]apomorphine | Rat Striatal Membranes | IC₅₀ = 23 nM medchemexpress.com |

| [³H]spiperone | Rat Striatal Membranes | IC₅₀ = 55 nM medchemexpress.com |

| N/A | D(2) Dopamine Receptor | Ki = 0.24 nM ncats.io |

In Vivo Animal Models of Neurological Disorders

The use of in vivo animal models is a critical step in preclinical research to understand the physiological and behavioral effects of a compound before human trials. mdpi.comresearchgate.net

Rodent models are frequently used in preclinical studies to assess the central nervous system effects of novel compounds. nih.gov

Studies in mice have shown that Naxagolide induces hypothermia. ebi.ac.ukmedchemexpress.com This effect is a documented physiological response to the administration of the compound in this specific rodent model. ebi.ac.ukmedchemexpress.com

In a specific rodent model involving unilaterally caudectomized mice, Naxagolide administration was found to produce postural asymmetry. ebi.ac.ukmedchemexpress.commedchemexpress.com This behavioral outcome is a key finding in the in vivo pharmacological profile of the compound. ebi.ac.uk

Non-Human Primate Models (e.g., MPTP-Induced Hemiparkinsonian Monkeys)

Non-human primate models, particularly those induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are considered a gold standard for preclinical Parkinson's disease research. parkinsonsqld.org.auresearchgate.net MPTP selectively destroys dopaminergic neurons in the substantia nigra, closely mimicking the pathology of human Parkinson's disease. parkinsonsqld.org.au

In MPTP-induced hemiparkinsonian monkeys, naxagolide has demonstrated efficacy in inducing contralateral turning behavior. nih.govnih.gov A study comparing various dopamine agonists found naxagolide to be one of the most potent in inducing contraversive turns. nih.gov The potency of naxagolide in this model was noted to be greater than that of bromocriptine (B1667881) and another D2 receptor agonist, N-0923. nih.gov

| Animal Model | Behavioral Effect | Compound Comparison | Reference |

| MPTP-Induced Hemiparkinsonian Monkey | Contralateral Turning | More potent than Bromocriptine and N-0923 | nih.govnih.gov |

Beyond rotational behavior, studies in MPTP-induced hemiparkinsonian monkeys have also assessed the effects of dopamine agonists on other motor functions. The administration of the D2 receptor agonist N-0923 was shown to induce not only contralateral turning but also exploratory activity and usage of the contralateral limb. nih.gov While direct data on naxagolide's specific effects on exploratory activity and limb usage in these models is part of the broader investigation into dopamine agonists, its potent induction of contralateral turning suggests a significant impact on motor control. nih.govnih.gov

Comparative Studies with Other Dopamine Agonists

Comparative analyses are crucial in positioning a novel compound within the existing therapeutic landscape. Studies on naxagolide have compared its potency, efficacy, and structural class to other established dopamine agonists.

Naxagolide is a potent dopamine D2 and D3 receptor agonist. wikipedia.org In vitro binding assays have demonstrated its high affinity for these receptors. Specifically, naxagolide exhibits a high affinity for the human dopamine D3 receptor, with a binding affinity (Ki) of 0.16 nM. wikipedia.org It also binds with high affinity to the D2 receptor, with a Ki of 8.5 nM, demonstrating an approximately 50-fold selectivity for the D3 receptor over the D2 receptor. wikipedia.org In rat striatal membranes, naxagolide effectively inhibits the binding of other radiolabeled ligands, with an IC50 value of 23 nM against [3H]apomorphine and 55 nM against [3H]spiperone. medchemexpress.com

The potency of naxagolide can be contextualized by comparing its binding affinities to those of other dopamine agonists used in clinical practice. Non-ergoline agonists like pramipexole (B1678040) and ropinirole (B1195838) also show a high affinity for the D3 receptor. nih.gov For instance, the affinity of pramipexole for the D3 receptor (Ki = 0.97 nM) is comparable to that of several ergoline (B1233604) agonists. nih.gov The high affinity of naxagolide, particularly for the D3 receptor which is densely expressed in the brain's limbic system, underscores its potent dopaminomimetic activity. nih.gov

Table 1: Comparative Dopamine Receptor Binding Affinities (Ki, nM)

| Compound | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | Selectivity (D2/D3) |

|---|---|---|---|

| Naxagolide | 8.5 wikipedia.org | 0.16 wikipedia.org | ~53x for D3 |

| Pramipexole | 79,500 nih.gov | 0.97 nih.gov | High for D3 |

| Ropinirole | 98,700 nih.gov | N/A | N/A |

| Cabergoline | 0.61 nih.gov | 1.27 nih.gov | ~0.5x for D2 |

| Lisuride | 0.95 nih.gov | 1.08 nih.gov | ~0.9x for D2 |

| Pergolide | N/A | 0.86 nih.gov | N/A |

| Bromocriptine | High Affinity nih.gov | Lower Affinity than D2 nih.gov | High for D2 |

Note: Ki values can vary based on experimental conditions and tissue source. The data presented is compiled from multiple sources for comparative purposes.

Dopamine agonists are broadly classified into two structural categories: ergoline and non-ergoline derivatives. Ergoline agonists, such as pergolide, cabergoline, and bromocriptine, are derived from ergot alkaloids. universiteitleiden.nl Non-ergoline agonists, including pramipexole, ropinirole, and rotigotine, lack this core structure. universiteitleiden.nlwikipedia.org

Naxagolide hydrochloride is classified as a non-ergoline derivative. wikipedia.org Its chemical backbone is a naphthoxazine structure, which is distinct from both morphine and ergot-derived compounds. nih.gov Although it is a non-ergoline, its structure is considered similar to that of ergolines. wikipedia.org This unique structural characteristic places it in an interesting position for comparative analysis.

Generally, non-ergoline agonists are preferred for initiating therapy, particularly in younger patients, due to a more favorable side effect profile compared to older ergoline-derived drugs, which have been associated with fibrotic reactions. universiteitleiden.nl Non-ergoline agonists also tend to have a higher binding affinity for D3 receptors compared to D2 receptors. wikipedia.org Naxagolide aligns with this characteristic, showing significant D3 receptor selectivity. wikipedia.org

Table 2: General Characteristics of Ergoline vs. Non-Ergoline Dopamine Agonists

| Feature | Ergoline Derivatives | Non-Ergoline Derivatives |

|---|---|---|

| Core Structure | Ergot alkaloid nucleus | Varied, non-ergot structures |

| Example Compounds | Pergolide, Bromocriptine, Cabergoline | Ropinirole, Pramipexole, Naxagolide |

| Receptor Selectivity | Often less selective, interacting with serotonin (B10506) and adrenergic receptors | Generally more selective for D2/D3 receptors; often D3-preferring |

Structure-Activity Relationships (SAR)

The study of structure-activity relationships (SAR) is fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure dictates its biological activity. For naxagolide, its specific structural features are key to its potent interaction with dopamine receptors.

The interaction between a drug and its receptor is highly specific, often likened to a lock and key. The three-dimensional shape, charge distribution, and functional groups of the drug molecule must be complementary to the receptor's binding site to achieve high-affinity binding and elicit a biological response.

Naxagolide's structure as (+)-4-propyl-9-hydroxynaphthoxazine is critical for its activity. nih.gov The core naphthoxazine scaffold provides the necessary framework to position key functional groups correctly within the dopamine receptor binding pocket. nih.govscholaris.ca The embedded phenethylamine (B48288) and tryptamine (B22526) moieties within similar ring systems are known to be crucial for dopaminergic and serotonergic activity. wikipedia.org

Key structural elements of naxagolide likely contributing to its receptor interaction include:

The Hydroxyl (-OH) Group: The phenolic hydroxyl group at the 9th position is a critical feature, often acting as a hydrogen bond donor or acceptor, anchoring the ligand into the receptor binding site.

The Propyl (-CH2CH2CH3) Group: The N-propyl group is a common feature in potent dopamine agonists and is known to enhance agonist effects in related chemical series. wikipedia.org This hydrophobic group likely interacts with a corresponding hydrophobic pocket within the receptor.

The Stereochemistry: Naxagolide is the (+)-enantiomer. medchemexpress.com In many biologically active compounds, stereochemistry is crucial, as only one enantiomer fits correctly into the chiral environment of the receptor binding site to produce the desired effect.

The development of a drug candidate involves optimizing its chemical structure to enhance desired properties like bioactivity and selectivity, while improving pharmacokinetic profiles. googleapis.com While specific details on the optimization process leading to naxagolide are proprietary, general principles of medicinal chemistry suggest how its bioactivity was likely refined.

The process of optimizing a lead compound, such as an early naphthoxazine derivative, typically involves a systematic SAR exploration. biomolther.orgnih.gov This includes:

Modification of Substituents: Researchers likely synthesized and tested a series of analogs with different alkyl groups at the nitrogen position to find the optimal chain length for potency, with the n-propyl group proving to be highly effective.

Positional Isomerism: The placement of the hydroxyl group on the aromatic ring would have been explored to determine the position that yields the highest affinity and efficacy.

Introduction of Other Functional Groups: Attempts may have been made to add or modify other functional groups on the aromatic ring to fine-tune electronic properties and potentially enhance binding or alter selectivity between receptor subtypes. scholaris.ca

The goal of such optimization is to identify a candidate with the best balance of high potency, appropriate receptor selectivity, and drug-like properties suitable for further development. googleapis.com The identification of naxagolide as a highly potent and D3-selective agonist is a result of this type of iterative design, synthesis, and testing cycle. wikipedia.orgmedchemexpress.com

Translational Research and Neuroimaging with Naxagolide Hydrochloride

Positron Emission Tomography (PET) Imaging Ligand

Naxagolide (B1663137) hydrochloride has emerged as a valuable ligand for PET imaging, a non-invasive technique that allows for the visualization and quantification of molecular processes in the brain. ncats.ionih.govnih.gov Its utility lies in its ability to bind to specific dopamine (B1211576) receptors, providing insights into various neurological and psychiatric conditions. ncats.ioebi.ac.uk

[¹¹C]-(+)-PHNO as a Radiotracer

When labeled with the radioisotope carbon-11 (B1219553), naxagolide becomes [¹¹C]-(+)-PHNO, a potent radiotracer for PET studies. ncats.ioebi.ac.uk This radiolabeled form of the compound allows researchers to track its distribution and binding within the brain in real-time. ncats.ioebi.ac.uk The synthesis of [¹¹C]-(+)-PHNO has been reliably established to produce the necessary quantities and purity for human PET investigations. ebi.ac.ukebi.ac.uk Ex vivo studies in rats have shown that it readily crosses the blood-brain barrier and exhibits a distribution pattern consistent with a dopamine D₂ receptor mapping agent. ebi.ac.ukebi.ac.uk

Visualization and Quantification of Dopamine D₂/D₃ Receptors In Vivo

[¹¹C]-(+)-PHNO serves as a powerful tool for the in vivo visualization and quantification of dopamine D₂ and D₃ receptors. ncats.ionih.gov As an agonist, it is particularly suited for imaging the high-affinity state of these receptors, which is considered the functional state. ebi.ac.ukebi.ac.uk This is in contrast to antagonist radiotracers which bind to both high- and low-affinity states. ebi.ac.uk The ability to selectively label the high-affinity state makes agonist tracers like [¹¹C]-(+)-PHNO more sensitive to changes in endogenous dopamine levels. ebi.ac.ukebi.ac.uk PET studies using this radiotracer have demonstrated its high uptake in brain regions rich in D₂/D₃ receptors, such as the striatum, globus pallidus, and ventral striatum, with low uptake in areas with minimal receptors like the cerebellum. researchgate.net

Selectivity for D₃ versus D₂HIGH Receptor Sites in PET Studies

A key characteristic of [¹¹C]-(+)-PHNO is its preference for dopamine D₃ receptors over the high-affinity state of D₂ receptors (D₂HIGH). ncats.iowikipedia.org In vitro binding assays have shown that naxagolide has a significantly higher affinity for D₃ receptors compared to D₂ receptors. wikipedia.org This preferential binding is a crucial advantage in PET studies aiming to investigate the specific role of D₃ receptors in various neuropsychiatric disorders. nih.gov PET studies in nonhuman primates have confirmed that [¹¹C]-(+)-PHNO exhibits relative selectivity for D₃ versus D₂HIGH receptor sites in vivo. ncats.io

Signal Enrichment in D₃ Contribution

The signal obtained from [¹¹C]-(+)-PHNO PET imaging is notably enriched in its contribution from D₃ receptors. ncats.io This enrichment is particularly evident when compared to more conventional dopamine receptor radioligands like [¹¹C]raclopride. ncats.io The higher localization of [¹¹C]-(+)-PHNO in the globus pallidus, a region with a high density of D₃ receptors, further supports the notion of a D₃-enriched signal. researchgate.net This characteristic allows for a more focused investigation of the D₃ receptor system.

Application in Human Subjects

[¹¹C]-(+)-PHNO has been successfully utilized in PET studies involving human subjects to investigate the role of dopamine D₂/D₃ receptors in various conditions. ncats.ioebi.ac.uk For instance, it has been used to study the relationship between social attachment and dopamine D₂/D₃ receptor availability in healthy individuals. ncats.io It has also been applied in studies of Parkinson's disease, including investigations into impulse control disorders (ICDs) that can be a side effect of dopamine agonist medications. nih.gov Furthermore, the radiotracer has been instrumental in evaluating the receptor occupancy of different therapeutic agents. nih.gov

Interpretation Considerations for PET Studies

While [¹¹C]-(+)-PHNO is a powerful tool, several factors must be considered when interpreting the results of PET studies. The binding of [¹¹C]-(+)-PHNO is sensitive to fluctuations in endogenous dopamine levels, which can influence the measured receptor availability. ebi.ac.uk Additionally, it's important to acknowledge that while it shows preference for D₃ receptors, it still binds to D₂ receptors. ncats.io Therefore, careful study design and analysis are necessary to differentiate the contributions of each receptor subtype. nih.gov Recent research also suggests that (+)-PHNO interacts with other monoamine receptors, such as serotonin (B10506) 5-HT₁A and 5-HT₇ receptors, which should be considered when interpreting findings. patsnap.com

Applications in Investigating Neurological and Psychiatric Disorders

Naxagolide hydrochloride, a potent dopamine D2 and D3 receptor agonist, has been a significant compound in translational research and neuroimaging for various neurological and psychiatric conditions. wikipedia.orgmdpi.com Its radiolabeled form, in particular, has been instrumental in brain imaging studies to explore the pathophysiology of disorders where the dopaminergic system is implicated. wikipedia.orgebi.ac.uk Translational research, which aims to bridge the gap between basic scientific discoveries and their clinical applications, has utilized Naxagolide to investigate conditions such as Parkinson's disease, schizophrenia, and extrapyramidal disorders. mdpi.commedchemexpress.commedchemexpress.eulgcstandards.com

Parkinson's Disease Research

Naxagolide has been extensively investigated for its potential role in understanding and managing Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons. medchemexpress.comresearchgate.net

Developed by Merck & Co. in the 1980s and 1990s, Naxagolide (also known as PHNO or MK-458) was evaluated as a potential antiparkinsonian drug. wikipedia.orgebi.ac.uk It reached Phase II clinical trials for this indication. wikipedia.org Studies were conducted to assess its efficacy as monotherapy in patients with early-stage Parkinson's disease who had not been previously treated with other dopaminergic drugs. ebi.ac.uk

Naxagolide functions as a potent and direct-acting dopamine D2 and D3 receptor agonist. wikipedia.orgebi.ac.ukmedchemexpress.com It exhibits approximately 50-fold selectivity for the D3 receptor over the D2 receptor (Ki = 0.16 nM vs. 8.5 nM, respectively). wikipedia.org Its mechanism involves stimulating the dopamine system by directly binding to dopaminergic receptors, a process that, unlike levodopa, does not require conversion into dopamine. nih.gov

In preclinical research, this compound has demonstrated clear dopaminergic activity in various animal models. These studies have been crucial in characterizing its pharmacological profile.

Table 1: Preclinical Research Findings for Naxagolide in Animal Models

| Model/Assay | Species | Finding | Reference |

|---|---|---|---|

| Binding Assay | Rat | Inhibits binding of [3H]apomorphine (IC50 = 23 nM) and [3H]spiperone (IC50 = 55 nM) to striatal membranes. | medchemexpress.com |

| Hypothermia Induction | Mouse | Produces hypothermia. | ebi.ac.ukmedchemexpress.com |

| Postural Asymmetry | Mouse | Induces postural asymmetry in unilaterally caudectomized animals. | medchemexpress.com |

| Stereotypy | Rat | Produces stereotyped behavior. | medchemexpress.com |

These findings in animal models indicate that Naxagolide is a highly potent dopamine agonist, which supported its initial investigation as a treatment for Parkinson's disease. ebi.ac.ukmedchemexpress.com

Schizophrenia Research

The role of dopamine receptors is central to the "dopamine hypothesis" of schizophrenia, which posits that dysregulation of dopaminergic pathways contributes to the symptoms of the disorder. frontiersin.orgnih.gov Naxagolide's properties as a D2/D3 receptor agonist, particularly its radiolabeled form 11C-PHNO, have made it a valuable tool for in vivo imaging of these receptors in schizophrenia research. wikipedia.orgfrontiersin.org

Positron Emission Tomography (PET) is a neuroimaging technique that allows for the in vivo measurement of receptor occupancy, which is the fraction of a receptor population bound by a drug. nih.gov The radioligand 11C-PHNO has been used in PET studies to examine the occupancy of D2 and D3 receptors in patients with schizophrenia being treated with various antipsychotic medications. frontiersin.org

One study investigated D2/D3 receptor occupancy in patients treated long-term with risperidone, clozapine, or olanzapine. frontiersin.org The findings provided insights into how these antipsychotics interact with the dopamine system in different brain regions.

Table 2: Dopamine Receptor Occupancy in Schizophrenia Patients Using 11C-PHNO PET

| Brain Region | Antipsychotic | Key Finding | Reference |

|---|---|---|---|

| Dorsal Striatum (D2R-rich) | Risperidone, Clozapine, Olanzapine | High D2 receptor occupancy was demonstrated with all three antipsychotics. | frontiersin.org |

| Globus Pallidus (D3R-rich) | Risperidone, Clozapine, Olanzapine | Failed to show a significant binding signal, indicating a lack of substantial D3 receptor occupancy. | frontiersin.org |

These studies highlight that while many antipsychotics effectively occupy D2 receptors in the striatum, their ability to bind to D3 receptors in other brain regions is limited. frontiersin.org This has implications for understanding their mechanisms of action and for the development of new drugs targeting the D3 receptor. frontiersin.org

Extrapyramidal Disorders

This compound has been identified as a useful compound for the study of extrapyramidal disorders. medchemexpress.commedchemexpress.eulgcstandards.com These disorders, which involve movement problems, are often associated with the dopaminergic system and can be a side effect of antipsychotic medications. PET studies have shown that high occupancy of D2 dopamine receptors (above 80%) by antipsychotic drugs is significantly correlated with the emergence of extrapyramidal side effects (EPS). nih.govnih.gov The ability of Naxagolide, particularly as a radioligand, to quantify D2 receptor binding makes it a relevant tool for investigating the mechanisms underlying these drug-induced movement disorders. wikipedia.orgnih.gov

Social Attachment and Dopamine Receptor Availability

Naxagolide, particularly its carbon-11 labeled isotopologue [11C]-(+)-PHNO, serves as a crucial radiotracer in translational neuroimaging for studying the high-affinity state of dopamine D2 and D3 receptors (D2/3R) with positron emission tomography (PET). ncats.ioebi.ac.uk Research has leveraged this tool to explore the neurobiological underpinnings of complex social behaviors, such as attachment.

A study involving 32 healthy individuals investigated the link between self-reported social attachment and the availability of D2/3R in the brain, as measured by [11C]-(+)-PHNO PET scans. nih.gov Social attachment was quantified using the attachment subscale of the Temperament and Character Inventory (TCI). The findings revealed a surprising inverse relationship: individuals reporting higher levels of social attachment had lower [11C]-(+)-PHNO binding in the ventral striatum. nih.gov This negative correlation was statistically significant (r(30) = -.43, p = .01). nih.gov This relationship was further supported in a smaller subgroup that also completed the detachment subscale of the Karolinska Scales of Personality. nih.gov

One interpretation of this result is that individuals who are more socially attached may have higher levels of endogenous dopamine in the ventral striatum. nih.gov This increased natural dopamine would occupy the D2/3 receptors, leaving fewer available sites for the [11C]-(+)-PHNO radiotracer to bind. nih.gov No significant relationships were found in the dorsal striatum or in regions with a specific concentration of D3 receptors. nih.gov These findings contribute to understanding the neurochemical basis of human social attachment, suggesting that variations in dopamine function within the brain's reward pathways are linked to differences in attachment styles. nih.gov

| Brain Region of Interest | Measurement Tool | Key Finding | Proposed Interpretation |

|---|---|---|---|

| Ventral Striatum | [11C]-(+)-PHNO PET | Negative correlation between social attachment scores and radiotracer binding. nih.gov | Higher attachment may correlate with greater endogenous dopamine release, reducing radiotracer binding sites. nih.gov |

| Dorsal Striatum | [11C]-(+)-PHNO PET | No significant relationship observed with social attachment scores. nih.gov | The link between attachment and D2/3R availability appears specific to the ventral striatum. nih.gov |

Anticonvulsant Properties

This compound has been identified as possessing anticonvulsant properties. ebi.ac.ukebi.ac.uk This effect is linked to its primary mechanism of action as a potent and selective dopamine D2 receptor agonist. ebi.ac.ukmedchemexpress.commedchemexpress.commedchemexpress.com

Research into the role of dopamine receptors in epilepsy has shown that dopamine agonists can exert anticonvulsant effects in various rodent models. ncats.ioebi.ac.uk For instance, studies have demonstrated that activating D2 receptors can raise the threshold for seizures in models such as maximal electroshock seizures in mice and rats, and pentylenetetrazol-induced clonic seizures in mice. ebi.ac.uk The critical role of the D2 receptor in this process is highlighted by experiments where the anticonvulsant effects of a mixed D1/D2 agonist, apomorphine (B128758), were effectively blocked by the selective D2 antagonist sulpiride. ebi.ac.uk This indicates that the anticonvulsant action is mediated specifically through the D2 receptor pathway, the same receptor that Naxagolide potently stimulates. ebi.ac.uk

| Seizure Model | Dopamine Agonist Effect | Receptor Implication |

|---|---|---|

| Maximal Electroshock Seizures (Mice, Rats) | Anticonvulsant effects observed with D2 agonists. ebi.ac.uk | Dopamine D2 receptor activation contributes to seizure protection. ebi.ac.uk |

| Pentylenetetrazol-induced Seizures (Mice) | Anticonvulsant effects observed with D2 agonists. ebi.ac.uk | Dopamine D2 receptor activation contributes to seizure protection. ebi.ac.uk |

| Air Blast-induced Seizures (Gerbils) | Anticonvulsant effects of apomorphine antagonized by D2 antagonist. ebi.ac.uk | Confirms D2 receptor mediation of the anticonvulsant effect. ebi.ac.uk |

Neuroprotection Studies

This compound was primarily investigated for its potential as a treatment for Parkinson's disease, a progressive neurodegenerative disorder characterized by the loss of dopamine-producing neurons. ebi.ac.ukebi.ac.uk While its development focused on symptomatic relief through its potent D2 agonist activity, the context of a neurodegenerative disease inherently involves the goal of neuroprotection—slowing or halting the degenerative process.

In the broader field of dopaminergic drugs, neuroprotective effects have been suggested in some reports. scispace.com The activation of sigma-1 receptors (σ1-R), for example, has demonstrated neuroprotective effects on dopamine function in rodent models of Parkinson's disease. nih.gov While not a direct study of Naxagolide, research into other receptor agonists in similar disease models shows that targeting these pathways is a viable strategy for neuroprotection. nih.gov The investigation of Naxagolide for Parkinson's disease places it within this therapeutic area, although specific studies focusing solely on its neuroprotective capabilities, separate from its symptomatic effects, are not extensively detailed in available literature.

| Compound | Therapeutic Area of Study | Associated Therapeutic Goal | Mechanism of Action |

|---|---|---|---|

| This compound | Parkinson's Disease. ebi.ac.ukebi.ac.uk | Neuroprotection is a key goal in treating neurodegenerative diseases. ox.ac.uk | Dopamine D2 Receptor Agonist. ncats.io |

Clinical Development and Evaluation of Naxagolide Hydrochloride

Clinical Trial Phases and Development History

Naxagolide (B1663137), also known by various synonyms including PHNO and MK-458, was under development by Merck & Co. during the 1980s and 1990s. wikipedia.org The primary indication for which naxagolide was developed was the symptomatic treatment of Parkinson's disease. wikipedia.orgncats.io The development program progressed to Phase II clinical trials to assess the drug's efficacy and safety in this patient population. wikipedia.orgidrblab.net

Phase II Clinical Trials

Phase II trials are designed to evaluate the effectiveness of a new treatment for a specific indication and to further assess its safety in a larger group of patients. nih.gov For naxagolide, these trials aimed to determine its potential as a viable treatment for Parkinson's disease. wikipedia.org One double-blind, placebo-controlled study investigated a sustained-release formulation of naxagolide (MK-458/HPMC) in 94 patients with early-stage Parkinson's disease who had not previously received dopaminergic treatments. ebi.ac.uk The results indicated that the naxagolide formulation led to a significant decrease in most parkinsonian symptoms. ebi.ac.uk However, the improvement in disability rating scores was not statistically significant when compared to the placebo. ebi.ac.uk

Another study focused on the use of a controlled-release formulation of naxagolide as an adjunctive therapy to carbidopa-levodopa in 12 Parkinson's disease patients experiencing motor fluctuations. ebi.ac.uk While initial results showed a reduction in the required Sinemet dosage, this effect was not sustained, and a progressive loss of efficacy was observed over time. ebi.ac.uk

Discontinuation of Further Study

The clinical development of naxagolide hydrochloride was ultimately discontinued. wikipedia.orgncats.io This decision was based on the cumulative findings from the clinical trial program. wikipedia.orguniversiteitleiden.nl

Several factors contributed to the cessation of naxagolide's development, primarily revolving around its efficacy and tolerability.

Lack of Efficacy as Monotherapy: Studies revealed that while naxagolide showed some antiparkinsonian effects, its efficacy as a monotherapy fell short when compared to the standard treatment, carbidopa/levodopa. ebi.ac.uk A progressive loss of efficacy was also noted in studies where it was used as an adjunctive therapy, with some patients experiencing a reduced sensitivity to the drug over a relatively short period. ebi.ac.uk This was potentially attributed to the down-regulation of postsynaptic dopamine (B1211576) receptors. ebi.ac.uk

Toxicity Concerns: Concerns about the toxicity profile of naxagolide also played a role in its discontinuation. wikipedia.orguniversiteitleiden.nl Side effects were frequently associated with its use, even in a sustained-release formulation. ebi.ac.uk

Investigational Therapeutic Applications

The primary focus of naxagolide's clinical investigation was its application in managing the symptoms of a specific neurodegenerative disorder.

Symptomatic Treatment of Parkinson's Disease

Naxagolide was studied for its potential to alleviate the motor symptoms of Parkinson's disease. wikipedia.orgmedchemexpress.eu As a dopamine D2/D3 receptor agonist, it was designed to stimulate dopamine receptors in the brain, thereby compensating for the dopamine deficiency that characterizes the disease. wikipedia.orgncats.ioebi.ac.uk Clinical trials explored its use both as a standalone treatment in early-stage patients and as an add-on therapy for those with more advanced disease experiencing fluctuations in their response to standard treatment. ebi.ac.uk

Novel Delivery Systems Research

In addition to oral formulations, research was conducted into alternative methods of administering naxagolide to potentially improve its therapeutic profile.

Due to its moderate lipophilicity, naxagolide was considered a potential candidate for transdermal delivery. universiteitleiden.nl Research in the 1980s explored this route of administration, with some promising in vitro and in vivo results in primates and humans. universiteitleiden.nl The development of a sustained-release oral formulation using a hydroxypropyl-methylcellulose-lactose matrix (MK-458/HPMC) was also a key part of the clinical investigation, aimed at providing more stable plasma concentrations of the drug. ebi.ac.uk

Transdermal Iontophoresis

This compound was identified in the 1980s as a potent dopamine agonist and a promising candidate for transdermal delivery, owing to its moderately lipophilic nature. universiteitleiden.nl The exploration of transdermal iontophoresis for naxagolide was part of a broader strategy to achieve continuous dopamine receptor stimulation, which is considered an optimal symptomatic treatment for conditions like Parkinson's disease. universiteitleiden.nl This delivery method offers the potential for non-invasive, continuous administration of therapeutic agents. universiteitleiden.nl

Iontophoresis is a technique that utilizes a small, localized electrical current to enhance the passage of ionized drugs through the skin. nih.govjapsonline.com The fundamental principle involves the application of an electric field across the skin, which facilitates the movement of ions. japsonline.com For a cationic drug like this compound, a positively charged electrode (anode) is used to repel the positively charged drug molecules, driving them through the stratum corneum, the primary barrier of the skin. nih.govjapsonline.com This method allows for a controlled rate of drug delivery by modulating the applied current density. universiteitleiden.nl

Research into the transdermal iontophoretic delivery of naxagolide showed promising initial results in both in-vitro and subsequent in-vivo studies involving primates and humans. universiteitleiden.nl However, the further clinical development of naxagolide delivered via this route was ultimately halted. The discontinuation was attributed to a lack of efficacy when used as a monotherapy and emerging concerns regarding its toxicity. universiteitleiden.nlwikipedia.org

Below are tables representing the type of data that would have been generated during the in-vitro and in-vivo evaluation of this compound transdermal iontophoresis, based on standard research methodologies in this field.

Table 1: Illustrative In-Vitro Permeation Parameters of this compound

| Parameter | Value | Unit |

| Donor Concentration | Data not available | mg/mL |

| Current Density | Data not available | mA/cm² |

| pH of Donor Solution | Data not available | |

| Permeation Flux (Steady State) | Data not available | µg/cm²/h |

| Lag Time | Data not available | h |

| Permeability Coefficient | Data not available | cm/h |

Table 2: Illustrative In-Vivo Pharmacokinetic Data of this compound Following Transdermal Iontophoresis

| Parameter | Value | Unit |

| Applied Current Density | Data not available | mA/cm² |

| Duration of Application | Data not available | h |

| Cmax (Peak Plasma Concentration) | Data not available | ng/mL |

| Tmax (Time to Peak Plasma Concentration) | Data not available | h |

| AUC (Area Under the Curve) | Data not available | ng·h/mL |

Pharmacological and Toxicological Research Aspects of Naxagolide Hydrochloride

Drug Interaction Studies

Information regarding specific drug interaction studies for naxagolide (B1663137) hydrochloride is not available in published literature or regulatory databases. Standard drug development involves extensive in vitro and in vivo studies to determine a new compound's potential to interact with other medications, but the results for naxagolide hydrochloride have not been made public.

In Vitro and In Vivo Interaction Profiles

There are no publicly accessible studies detailing the in vitro interaction profile of this compound with key drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family, or with various drug transporters. criver.combioivt.com Typically, in vitro assays are used to assess the potential of a drug to inhibit or induce these enzymes and transporters, which is a critical step in predicting potential drug-drug interactions (DDIs). bioivt.combiomolther.org Similarly, no in vivo studies in animal models or humans that describe the interaction profile of this compound have been published. nih.govfrontiersin.org

Pharmacokinetic and Pharmacodynamic Interactions

Pharmacokinetic interactions occur when one drug affects the absorption, distribution, metabolism, or excretion of another, while pharmacodynamic interactions involve one drug altering the pharmacological effect of another. msdmanuals.comsps.nhs.uknih.govpharmdguru.comnih.gov There is no specific information available from clinical or preclinical studies to characterize the pharmacokinetic or pharmacodynamic interaction potential of this compound with other drugs. One publication mentioned the synthesis of two prodrugs to overcome the pharmacokinetic limitations of naxagolide, but did not specify what those limitations were or provide any data from interaction studies. unito.it

Toxicology Research

The discontinuation of this compound's development has been attributed to concerns about its toxicity, however, detailed findings from the toxicology research program are not publicly available. ncats.io Preclinical toxicology studies are a cornerstone of drug development, designed to identify potential hazards before human trials. medwinpublishers.comtoxicology.org

Preclinical Toxicology Findings

Detailed reports from preclinical toxicology studies, including single-dose and repeated-dose toxicity studies in various animal species, are not available for this compound. Such studies are essential for identifying target organs of toxicity and establishing a safe dose for initial human trials. xenotech.comlhasalimited.org Furthermore, there is no accessible information on the genotoxicity or carcinogenicity potential of this compound. nih.govnih.goveuropa.eumdpi.com These studies are critical for assessing the mutagenic and carcinogenic risk of a new pharmaceutical agent.

Safety and Tolerability Assessments

While a clinical trial assessing the efficacy and tolerability of naxagolide was mentioned in one source, the results and data from this trial are not accessible. unito.it A search of clinical trial registries, such as ClinicalTrials.gov, did not yield any registered studies for naxagolide, which would typically provide information on safety and tolerability assessments in human subjects. clinicaltrials.gov The evaluation of safety and tolerability is a primary objective of early-phase clinical trials. friendsofcancerresearch.orgbiontech.com

Synthetic Chemistry and Analog Development for Naxagolide Hydrochloride

Synthesis Routes and Methodologies

The synthesis of naxagolide (B1663137) hydrochloride involves the construction of the key 2H-naphth[1,2-b]-1,4-oxazine heterocyclic system. The methodologies are designed to build this tricyclic structure efficiently and allow for the introduction of various substituents to explore the chemical space.

A foundational approach to the synthesis of the naphthoxazine core, as described in early medicinal chemistry literature, begins with the preparation of a key aminonaphthol intermediate. A multi-step process can be utilized, often starting from a substituted naphthalene (B1677914) derivative. The synthesis typically involves the following key transformations:

Formation of an Aminonaphthol Intermediate: This step is crucial and can be achieved through various routes, such as the reduction of a nitrosated or azidated naphthol precursor.

Cyclization to Form the Oxazine (B8389632) Ring: The aminonaphthol intermediate is then reacted with a suitable dielectrophile to form the 1,4-oxazine ring. For instance, reaction with a reagent like 1,2-dibromoethane (B42909) or a related compound under basic conditions can facilitate the ring closure.

N-Alkylation: The secondary amine within the newly formed oxazine ring is then alkylated to introduce the desired substituent. In the case of naxagolide, this involves the introduction of a propyl group, typically using an n-propyl halide (e.g., 1-bromopropane) or a corresponding aldehyde via reductive amination.

An alternative and more advanced strategy involves the use of oxabicyclic alkenes. scholaris.cascholaris.ca This method can offer better control over stereochemistry. For example, a Diels-Alder reaction between an aryne and a chiral furan (B31954) can produce an unsymmetrical oxabicyclic scaffold. scholaris.ca Subsequent ring-opening and manipulation of this intermediate can lead to the desired dihydronaphthalene structure, which serves as a precursor to the final tricyclic system of naxagolide. scholaris.ca Purification of the final hydrochloride salt is often achieved through recrystallization or chromatography. evitachem.com

| Table 1: General Synthetic Steps for Naxagolide | | :--- | :--- | | Step | Description | | 1. Intermediate Synthesis | Preparation of a key substituted aminonaphthol precursor. | | 2. Cyclization | Reaction of the aminonaphthol with a dielectrophile (e.g., dihaloalkane) to form the tricyclic naphthoxazine core. | | 3. N-Alkylation | Introduction of the n-propyl group onto the nitrogen atom of the oxazine ring, often via reductive amination or reaction with a propyl halide. | | 4. Salt Formation | Treatment of the free base with hydrochloric acid (HCl) to produce the stable and water-soluble naxagolide hydrochloride salt. | | 5. Purification | Final purification of the product using techniques like recrystallization or column chromatography to ensure high purity. evitachem.com |

Analog Synthesis and Structure-Activity Relationship (SAR)

The exploration of naxagolide analogs has been crucial for understanding the structural requirements for potent and selective dopamine (B1211576) D2 receptor agonism. Structure-Activity Relationship (SAR) studies involve systematically modifying the naxagolide scaffold and assessing the impact of these changes on biological activity. researchgate.net This process helps identify which functional groups are essential for activity. researchgate.net

For the naphthoxazine class of compounds, SAR studies have focused on several key areas of the molecule:

The N-Propyl Group: The nature of the substituent on the nitrogen atom is critical for activity. The n-propyl group in naxagolide appears to be optimal for D2 receptor binding. Altering the length or branching of this alkyl chain can significantly impact potency and selectivity. This follows the general principle of using alkyl side chain optimization schemes in medicinal chemistry. drughunter.com

The Phenolic Hydroxyl Group: The hydroxyl group at the 9-position is a key pharmacophoric feature. It is believed to interact with a specific residue in the dopamine D2 receptor binding pocket, likely through hydrogen bonding. Masking or removing this group generally leads to a significant loss of activity.

The Aromatic Ring: Modifications to the naphthalene ring system, such as the introduction of different substituents (e.g., halogens, methoxy (B1213986) groups), have been explored. drughunter.com These changes can influence the electronic properties and lipophilicity of the molecule, thereby affecting its binding affinity and pharmacokinetic properties.

Bioisosteric Replacement: A classic approach in analog design is the use of bioisosteres. ebi.ac.uk For example, replacing the oxygen atom in the oxazine ring with a sulfur atom to create thiopyran analogues has been investigated. ebi.ac.uk Such studies help to understand the importance of the heteroatoms in the ring for maintaining the correct conformation and electronic distribution for receptor binding.

| Table 2: Structure-Activity Relationship (SAR) Summary for Naxagolide Analogs | | :--- | :--- | :--- | | Molecular Position | Modification | Impact on Activity | | Nitrogen Substituent | Varying alkyl chain length (e.g., methyl, ethyl, butyl) | The n-propyl group is generally found to be optimal for high affinity at the D2 receptor. | | Position 9 (Phenol) | Removal or esterification of the hydroxyl group | Typically results in a dramatic decrease or complete loss of agonist activity, highlighting its critical role in receptor interaction. | | Aromatic System | Introduction of substituents on the naphthalene ring | Can modulate potency and selectivity; often used to fine-tune pharmacokinetic properties. | | Oxazine Ring | Bioisosteric replacement (e.g., oxygen with sulfur) | Can lead to changes in receptor selectivity (e.g., between D2 and D3 receptors) and provides insight into the structural requirements of the heterocyclic core. ebi.ac.uk |

Stereospecific Synthesis and Enantiomers (e.g., ent-Naxagolide hydrochloride)

Naxagolide has two chiral centers at the 4a and 10b positions, meaning it can exist as different stereoisomers. lgcstandards.com The biologically active form is the (+)-(4aR,10bR) enantiomer. rti.org Its opposite enantiomer, (-)-(4aS,10bS)-naxagolide, also known as ent-naxagolide hydrochloride, is significantly less active, demonstrating the high stereoselectivity of the dopamine D2 receptor. medchemexpress.commedchemexpress.com

Therefore, stereospecific synthesis is paramount to produce only the desired active enantiomer. epo.org There are two primary strategies to achieve this:

Chiral Resolution: A racemic mixture containing both enantiomers can be synthesized and then separated. This is often accomplished by reacting the racemic amine with a chiral acid to form diastereomeric salts, which can be separated by fractional crystallization. Once separated, the desired diastereomer is treated with a base to liberate the pure enantiomer.

Asymmetric Synthesis: This more sophisticated approach builds the molecule from the ground up in a stereocontrolled manner. nih.govrsc.org This can involve using optically pure starting materials or employing chiral catalysts or auxiliaries at a key step in the synthesis to direct the formation of the desired stereoisomer. For example, an asymmetric Diels-Alder reaction or a stereoselective ring-opening of a meso intermediate could be employed to set the crucial stereocenters. scholaris.ca

The existence of ent-Naxagolide hydrochloride as a distinct chemical entity, available as a research tool, is essential for pharmacological studies to differentiate the effects of the active enantiomer from its inactive counterpart. medchemexpress.commedchemexpress.com

| Table 3: Comparison of Naxagolide Enantiomers | | :--- | :--- | :--- | | Property | This compound | ent-Naxagolide hydrochloride | | Synonym | (+)-PHNO hydrochloride rti.org | ent-MK-458 hydrochloride medchemexpress.com | | Stereochemistry | (4aR,10bR) lgcstandards.com | (4aS,10bS) hodoodo.com | | CAS Number | 99705-65-4 scbt.com | 100935-99-7 medchemexpress.com | | Biological Activity | Potent Dopamine D2 Receptor Agonist medchemexpress.com | Significantly lower or inactive at the D2 receptor. medchemexpress.com |

Impurity Profiling and Reference Standards

Impurity profiling is a critical component of pharmaceutical development and manufacturing, involving the identification and quantification of impurities in drug substances and products. ijpsjournal.comajrconline.org The presence of impurities, even in small amounts, can affect the quality and stability of the final product.

For this compound, potential impurities can arise from several sources:

Starting Materials: Impurities present in the initial reactants can be carried through the synthesis.

Intermediates: Unreacted intermediates from preceding steps.

By-products: Unwanted molecules formed from side reactions during the synthesis, such as products of over-alkylation or incomplete cyclization. scholaris.ca

Degradation Products: Impurities formed by the degradation of this compound under the influence of light, heat, or humidity.

Stereoisomeric Impurities: The presence of the unwanted enantiomer (ent-naxagolide) or diastereomers is a key impurity that must be controlled.

Advanced analytical techniques are essential for effective impurity profiling. ijpsjournal.com High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is the primary method used to separate, detect, and quantify naxagolide and its impurities. researchgate.net

To ensure the accuracy of these analytical methods, highly purified reference standards are required. This compound itself is used as a certified reference material for assay and identity tests. rti.orglgcstandards.com Furthermore, reference standards for known potential impurities, including ent-naxagolide hydrochloride, are synthesized and characterized. These standards are used to validate analytical methods and to accurately quantify the levels of specific impurities in each batch of the drug substance.